molecular formula C9H14N2O B6227591 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol CAS No. 1604325-14-5

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol

Cat. No.: B6227591
CAS No.: 1604325-14-5
M. Wt: 166.2
InChI Key:
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Description

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is a chiral compound that features a pyridine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine-4-carbaldehyde with ®-2-amino-1-propanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Major products formed from these reactions include ketones, piperidine derivatives, and various substituted amines .

Scientific Research Applications

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and potential biological activity.

Properties

CAS No.

1604325-14-5

Molecular Formula

C9H14N2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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